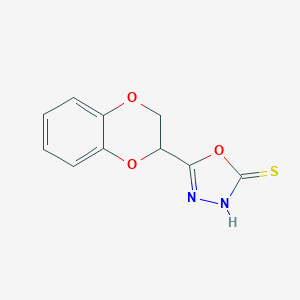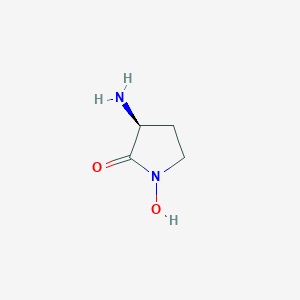
(S)-(-)-3-氨基-1-羟基吡咯烷-2-酮
描述
Synthesis Analysis
The first asymmetric synthesis of related compounds, such as (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, has been reported using trans-4-hydroxy-L-proline as a starting material. The key step involves a tethered aminohydroxylation to introduce the amino alcohol functionality regio- and stereoselectively (Curtis, Fawcett, & Handa, 2005). Additionally, a concise and stereoselective synthesis method for hydroxypyrrolidines further demonstrates the efficiency in accessing such structures (Draper & Britton, 2010).
Molecular Structure Analysis
The structural analysis and synthesis strategies provide insights into the molecular architecture of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one and its analogs. These strategies highlight the importance of stereochemistry in achieving the desired biological activity and chemical properties.
Chemical Reactions and Properties
The chemical reactivity of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one is influenced by its functional groups. The presence of both an amino and a hydroxy group in its structure allows for a wide range of chemical transformations. For example, the synthesis of 3-amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles showcases the reactivity of a related 5-hydroxypyrrolidin-2-one fragment in forming biologically active compounds (Fedoseev et al., 2015).
科学研究应用
合成技术:李子成(2009)讨论了合成(S)-3-羟基吡咯烷盐酸盐的最佳条件,指出了其在化学合成过程中的重要性 (李子成,2009).
新型化合物的生产:Curtis、Fawcett 和 Handa(2005)从反式-4-羟基-1-脯氨酸实现了(2S、3S、4R)-3-氨基-2-羟甲基-4-羟基吡咯烷的首次不对称合成,表明该化合物在生产新的化学实体中的作用 (Curtis、Fawcett 和 Handa,2005).
酶催化不对称合成:Humphrey、Parsons、Smith 和 Turner(2000)指出,合成的 N-羟基吡咯烷由于其在酶催化不对称碳碳键合成中的独特立体化学而在化学研究中具有潜力 (Humphrey 等,2000).
神经药理学应用:Davies 和 Watkins(1973)探讨了 HA-966(与 (S)-(-)-3-氨基-1-羟基吡咯烷-2-酮相关的化合物)在减少猫楔状核中的突触和化学兴奋中的作用,表明潜在的神经学应用 (Davies 和 Watkins,1973).
生物活性化合物合成:Fedoseev、Belikov、Lipin、Ershov 和 Nasakin(2015)讨论了 3-氨基-8-羟基-2-甲基-1,6-二氧代-2,7-二氮杂螺[4.4]壬-3-烯-4-腈的合成,突出了 5-羟基内酰胺片段的作用,该片段存在于许多生物活性化合物中,包括 HIV-1 整合酶和其他酶的抑制剂 (Fedoseev 等,2015).
口服整合素拮抗剂的发现:Zischinsky 等人(2010)鉴定了口服整合素 alpha5beta1 抑制剂支架,展示了(S)-(-)-3-氨基-1-羟基吡咯烷-2-酮衍生物的另一种潜在医学应用 (Zischinsky 等,2010).
属性
IUPAC Name |
(3S)-3-amino-1-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKUBNLZMKAEIN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283408 | |
| Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111821-58-0 | |
| Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111821-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HA-966, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111821580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-3-Amino-1-hydroxy-2-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HA-966, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1G86U80C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-(-)-HA-966 impact dopamine activity in the brain?
A1: Studies indicate that (S)-(-)-HA-966 can prevent the increase in dopamine metabolism (utilization) within the mesocorticolimbic pathway triggered by various stressors. For instance, it effectively blocked the elevated dopamine utilization in both the medial prefrontal cortex and nucleus accumbens induced by restraint stress [1]. Similarly, it attenuated the increased dopamine metabolism observed in the nucleus accumbens and medial prefrontal cortex following conditioned fear [1].
Q2: What behavioral effects have been observed with (S)-(-)-HA-966 administration?
A2: Research shows that (S)-(-)-HA-966 can suppress fear-induced behaviors such as immobility and defecation in animal models [1]. Furthermore, it has demonstrated the ability to prevent locomotor sensitization to cocaine without impacting the initial acute motor response to the drug [1]. These findings suggest potential for (S)-(-)-HA-966 in modulating behavioral responses to stress and drug-related stimuli.
Q3: Does (S)-(-)-HA-966 exhibit stereoselectivity in its actions?
A3: Yes, (S)-(-)-HA-966 exhibits significant stereoselectivity, particularly in its interaction with the glycine site of the NMDA receptor complex. Research demonstrates that the (R)-enantiomer of HA-966 displays significantly higher affinity for this site compared to the (S)-enantiomer [2]. This stereoselectivity is further evidenced by the differential effects of the two enantiomers in various assays, including glycine-stimulated [3H]l-[1-(2-thienyl)cyclohexyl] piperidine binding and NMDA-evoked [3H]norepinephrine release [2].
Q4: What are the implications of the observed stereoselectivity of (S)-(-)-HA-966?
A4: The stereoselectivity of (S)-(-)-HA-966 emphasizes the importance of chirality in its pharmacological activity. It suggests that the specific three-dimensional arrangement of atoms within the molecule dictates its binding affinity and functional effects at target sites like the NMDA receptor. This has crucial implications for drug development, emphasizing the need to carefully consider and control stereochemistry to optimize efficacy and potentially minimize off-target effects.
- "(S)-(-)-HA-966, a gamma-hydroxybutyrate-like agent, prevents enhanced mesocorticolimbic dopamine metabolism and behavioral correlates of restraint stress, conditioned fear and cocaine sensitization."
- "Stereoselectivity for the (R)‐Enantiomer of HA‐966 (l‐Hydroxy‐3‐Aminopyrrolidone‐2) at the Glycine Site of the N‐Methyl‐d‐Aspartate Receptor Complex"
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




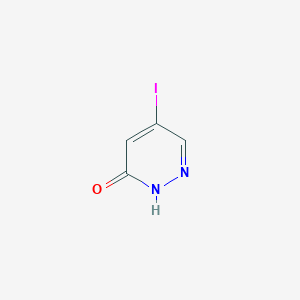
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)
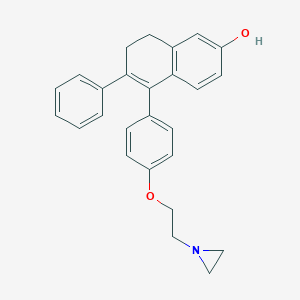

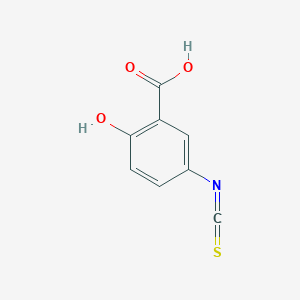

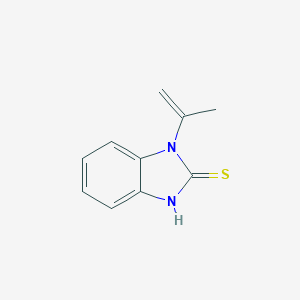

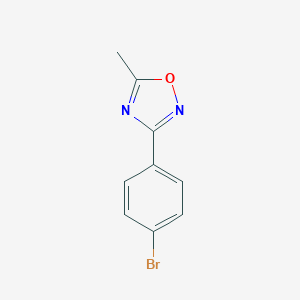
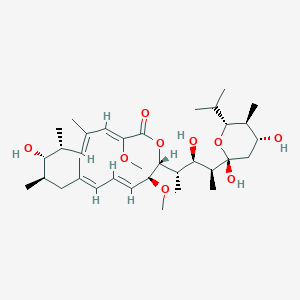
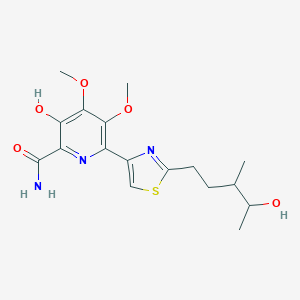
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
